REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]([CH2:8][OH:9])[C:5](=[O:7])[CH3:6])=[CH2:3].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C(O)(=O)C>[CH3:3][C:2]([CH:4]([CH2:8][O:9][C:10](=[O:12])[CH3:11])[C:5](=[O:7])[CH3:6])=[CH2:1]
|
Name
|
|
Quantity
|
256 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(C(C)=O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
than distilled off in a waterpump vacuum
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(C(C)=O)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |